molecular formula C10H14N2O4S2 B1681193 Sulthiame CAS No. 61-56-3

Sulthiame

Cat. No. B1681193
CAS RN: 61-56-3
M. Wt: 290.4 g/mol
InChI Key: HMHVCUVYZFYAJI-UHFFFAOYSA-N
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Description

Sulthiame is an antiepileptic drug widely used in Europe and Israel . It is primarily used in benign focal epilepsies of childhood and may be useful as an adjunct therapy in a variety of other refractory epilepsies .


Molecular Structure Analysis

The molecular formula of Sulthiame is C10H14N2O4S2 . Its average mass is 290.359 Da and its mono-isotopic mass is 290.039490 Da .


Physical And Chemical Properties Analysis

Sulthiame has a density of 1.5±0.1 g/cm3, a boiling point of 520.2±60.0 °C at 760 mmHg, and a flash point of 268.4±32.9 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Carbonic Anhydrase Inhibition and Antiepileptic Action

Sulthiame is recognized for its anticonvulsant effects, functioning as a carbonic anhydrase (CA) inhibitor. Research has elucidated its mode of action, including possible changes in intracellular pH that accompany its anticonvulsant properties. For instance, Leniger et al. (2002) highlighted Sulthiame's ability to reduce intracellular pH and epileptiform activity in hippocampal neurons, suggesting a mechanism for its efficacy in treating epilepsy (Leniger et al., 2002). Additionally, Temperini et al. (2007) investigated its interaction with mammalian carbonic anhydrase isoforms, finding Sulthiame to be a potent inhibitor of several CA isoforms, which aids in understanding its broad antiepileptic activity (Temperini et al., 2007).

Efficacy in Childhood Epilepsy

Sulthiame's efficacy extends to childhood epilepsy, with studies affirming its usefulness in treating both partial and generalized seizures. Ben-Zeev et al. (2004) conducted a multicenter, retrospective study to evaluate its efficacy and tolerability, demonstrating its effectiveness in this demographic (Ben-Zeev et al., 2004).

Modulation of Motor Cortex Excitability

Research by Siniatchkin et al. (2006) using transcranial magnetic stimulation (TMS) revealed that Sulthiame could increase resting motor threshold in the human motor cortex, indicating a reduction in axonal excitability of cortical neurons. This selective modulation of motor threshold suggests a unique pathway through which Sulthiame exerts its antiepileptic effect, potentially offering insights into novel treatment strategies for epilepsy (Siniatchkin et al., 2006).

Role in Refractory Epilepsies

Further research into Sulthiame's applications has explored its role as an adjunctive therapy in refractory epilepsies, demonstrating reasonable efficacy and tolerability in a heterogeneous group of children with refractory epilepsies. Swiderska et al. (2011) provided evidence supporting its consideration in similar populations, highlighting the potential of Sulthiame in managing challenging epilepsy cases (Swiderska et al., 2011).

Lennox-Gastaut Syndrome Treatment

Caraballo et al. (2018) evaluated the efficacy and tolerability of Sulthiame as an add-on treatment in patients with Lennox-Gastaut syndrome (LGS), finding significant seizure reduction in a majority of patients. This study underlines Sulthiame's potential utility in managing one of the more severe epileptic encephalopathies, contributing to the diversity of its therapeutic applications (Caraballo et al., 2018).

Future Directions

Further high-quality research is needed to fully evaluate the effectiveness and tolerability of Sulthiame as a single treatment in epilepsy . Large, multi-centre randomised controlled trials are needed to inform clinical practice, if Sulthiame is to be used as an add-on therapy for epilepsy .

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHVCUVYZFYAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023626
Record name Sulthiame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sultiame

CAS RN

61-56-3
Record name Sulthiame
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sulthiame [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulthiame
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08329
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Record name Sulthiame
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Record name Sultiame
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.465
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Record name SULTHIAME
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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